Flavaglines
Flavaglines are a series of natural compounds derived from plants, known for their antioxidant and anti-inflammatory properties. These compounds are commonly used in the food industry as flavor enhancers and color stabilizers due to their ability to preserve freshness while adding a pleasant taste. Additionally, they have gained attention in the pharmaceutical sector for potential health benefits such as reducing oxidative stress and alleviating symptoms associated with chronic inflammation. Flavaglines contribute significantly to enhancing the sensory profile of foods without compromising on nutritional value or shelf life. Their versatile applications make them an essential ingredient in formulating products that cater to both taste preferences and health-conscious consumers.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Rocagloic acid; 3'-Methoxy, methylamide | 1989655-61-9 | C29H31NO8 |
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Rocagloic acid; Tetrahydro-2-furanamide(R-) | 194873-86-4 | C31H33NO8 |
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Rocagloic acid; Tetrahydro-2-furanamide(S-) | 194873-85-3 | C31H33NO8 |
Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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